N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide
Description
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including imidazole, pyridine, pyrazole, and oxazole
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-12-15(23-18(27-12)14-9-22-24(2)10-14)17(26)21-8-13-4-3-5-20-16(13)25-7-6-19-11-25/h3-7,9-11H,8H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCQUMPAOFGGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyridine, pyrazole, and oxazole rings. Key reactions include:
Condensation reactions: To form the imidazole and pyrazole rings.
Amination reactions: To introduce the pyridine and imidazole functionalities.
Oxidation and cyclization reactions: To form the oxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: To introduce oxygen functionalities.
Reduction: To reduce nitro groups to amines.
Substitution: To replace functional groups with others.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as iron or hydrogen gas.
Substituting agents: Such as halogens or alkyl halides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Biology: It could be used as a tool compound in biochemical studies to understand enzyme mechanisms.
Material Science: Its unique structure may be useful in the design of new materials with specific properties.
Industry: It could be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to elicit a biological response.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that the compound may inhibit.
Receptors: Cellular receptors that the compound may bind to.
Pathways: Biological pathways that the compound may affect.
Comparison with Similar Compounds
Imidazole derivatives: Such as clemizole and metronidazole.
Pyridine derivatives: Such as alpidem and zolpidem.
Oxazole derivatives: Such as nocodazole.
Uniqueness: This compound is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
